Triasulfuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.5 g/L (pH 7) at 20 °C

In water, 32 mg/L (pH 5), 815 mg/L (pH 7), 13,500 mg/L (pH 8.2) at 25 °C

Solubility (g/L at 25 °C): Acetone 14, dichloromethane 36, ethyl acetate 4.3); Solubility (mg/L at 25 °C): ethanol 420, n-octanol 130, n-hexane 0.04, toluene 300

Synonyms

Canonical SMILES

Triasulfuron is a selective herbicide belonging to the sulfonylurea class, widely used in agriculture for controlling broadleaf weeds in various crops, including wheat, barley, and turfgrass [, ]. However, its application extends beyond weed control and finds its way into various scientific research areas.

Environmental Fate and Degradation Studies

Understanding the environmental fate and degradation of triasulfuron is crucial for assessing its potential impact on the environment. Researchers have employed various techniques to investigate these aspects. For instance, studies employing High-Performance Liquid Chromatography (HPLC) have analyzed the persistence of triasulfuron in soil under different conditions, revealing factors like soil pH and microbial activity influencing its degradation rate []. Additionally, research has explored the influence of triasulfuron on soil microbial communities, investigating its potential impact on soil health and functioning [].

Herbicide Resistance Research

The emergence of herbicide resistance in weeds poses a significant challenge in agriculture. Triasulfuron, like other herbicides, faces this challenge, prompting research efforts to understand the mechanisms and evolution of resistance in weeds. Studies have employed various approaches, including genetic analysis and physiological characterization, to identify resistance genes and mechanisms in weed populations exposed to triasulfuron []. This research contributes to developing strategies for managing herbicide resistance and ensuring the long-term efficacy of triasulfuron as a weed control tool.

Triasulfuron is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling a wide range of weeds in cereal crops such as wheat, oats, and barley. Its chemical formula is C₁₄H₁₆ClN₅O₅S, and it is characterized by its relatively low toxicity to humans and moderate ecotoxicity to non-target organisms . The compound works by inhibiting the synthesis of essential amino acids in plants, effectively disrupting their growth and development.

Triasulfuron acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants. This inhibition disrupts essential protein synthesis, leading to impaired growth and ultimately plant death.

The primary chemical reaction involved in the activity of triasulfuron is its hydrolysis. This process is influenced by environmental conditions such as pH, temperature, and the presence of organic matter. The hydrolysis of triasulfuron follows first-order kinetics and can be represented as:

Studies have shown that triasulfuron degrades into various metabolites through microbial degradation and chemical hydrolysis, with degradation rates varying significantly based on soil composition and climatic factors .

Triasulfuron exhibits significant biological activity as a herbicide. It acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to stunted growth and eventual plant death. The herbicide is effective against both broadleaf and grassy weeds when applied pre-emergence or post-emergence . Additionally, its impact on soil microbial communities has been documented, showing that it can alter microbial biomass and enzyme activities depending on the concentration applied .

The synthesis of triasulfuron involves a reaction between 2-chloroethoxyphenylsulfamoyl chloride and 2-amino-4-methoxy-6-methyl-1,3,5-triazine. The general synthetic pathway can be summarized as follows:

- Preparation of Reactants: Obtain 2-chloroethoxyphenylsulfamoyl chloride and 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

- Reaction: Mix the reactants under controlled conditions (temperature and solvent) to facilitate the formation of triasulfuron.

- Purification: Purify the product through crystallization or chromatography techniques to obtain pure triasulfuron .

Triasulfuron is primarily used in agriculture for weed control in cereal crops. Its applications include:

- Pre-emergence Treatment: Applied before weed seeds germinate to prevent their growth.

- Post-emergence Treatment: Used after crops have emerged to control existing weed populations.

- Soil Health Management: Studies indicate that its application may influence soil microbial communities positively under certain conditions .

Research on the interactions of triasulfuron with other agricultural inputs has shown that its efficacy can be affected by soil amendments and environmental factors. For example, organic amendments can enhance the dissipation rate of triasulfuron in soils, altering its impact on microbial communities . Additionally, studies have highlighted potential interactions with other herbicides or fertilizers that may influence its effectiveness or persistence in the soil.

Triasulfuron belongs to a class of herbicides known as sulfonylureas. Some similar compounds include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Glyphosate | C₃H₈NO₅P | Broad-spectrum herbicide; non-selective |

| Chlorimuron-ethyl | C₁₃H₁₄ClN₃O₄S | Selective for broadleaf weeds; ALS inhibitor |

| Metsulfuron-methyl | C₁₂H₁₅N₅O₄S | Effective against annual grasses; ALS inhibitor |

Uniqueness of Triasulfuron:

- Triasulfuron is specifically effective against a range of grassy and broadleaf weeds in cereal crops.

- It has a different mode of action compared to glyphosate, which is non-selective.

- Triasulfuron's lower toxicity profile makes it a preferred choice in certain agricultural practices.

Molecular Structure and Formula (C14H16ClN5O5S)

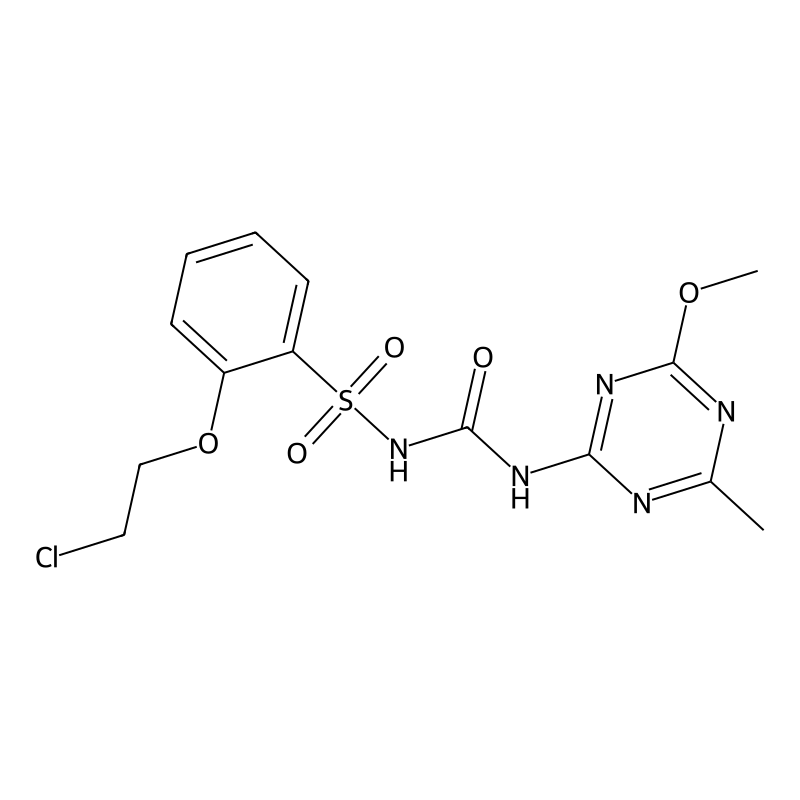

Triasulfuron is a sulfonylurea herbicide with the molecular formula C14H16ClN5O5S [1] [2]. The compound exhibits a molecular weight of 401.8 grams per mole, with a more precise monoisotopic mass of 401.056067 atomic mass units [2]. The chemical structure consists of a benzene ring substituted with a 2-chloroethoxy group, connected via a sulfonyl bridge to a urea moiety that is further linked to a methoxy-substituted triazine ring [1].

The structural framework of triasulfuron represents a complex organic molecule containing multiple functional groups, including an organochlorine component, a sulfonylurea linkage, and a methoxy-triazine system [1]. The presence of these diverse functional groups contributes to its unique chemical properties and biological activity profile.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry systematic name for triasulfuron is 1-[2-(2-chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea [1] [2]. Alternative chemical nomenclature systems provide additional naming conventions, with the Chemical Abstracts Service designation being 2-(2-chloroethoxy)-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide [1] [5].

The compound is registered under Chemical Abstracts Service number 82097-50-5 and is known by various trade names including Logran [1] [3]. The International Union of Pure and Applied Chemistry nomenclature reflects the systematic approach to naming this complex molecule, clearly indicating the connectivity between the phenyl ring, sulfonyl group, urea linkage, and triazine substituent.

Physical Characteristics

Physical State and Appearance

Triasulfuron exists as a solid crystalline material under standard conditions [8]. The compound appears as a fine white powder with a characteristic appearance that may range from white to beige or off-white coloration depending on purity and formulation [3] [22]. Commercial preparations typically present as granular formulations with a beige to off-white color and mild odor characteristics [22].

Melting Point and Thermal Properties

The melting point of triasulfuron has been reported with slight variations across different sources. The compound exhibits a melting point of 178.1 degrees Celsius with decomposition occurring at this temperature [3]. Alternative measurements indicate a melting point of 186 degrees Celsius [3] [4]. The thermal decomposition characteristics indicate that the compound begins to break down at elevated temperatures, with decomposition products including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas [22].

The thermal stability profile shows that triasulfuron maintains structural integrity under normal storage conditions but becomes thermally unstable at temperatures approaching its melting point [6]. The compound demonstrates stability under ambient temperature conditions but requires careful temperature control during storage and handling [22].

Density and Specific Gravity

The density characteristics of triasulfuron formulations vary depending on the specific preparation method and formulation type. For solid formulations, the specific gravity has been reported in the range of 0.50 to 0.70 grams per cubic centimeter [6]. This relatively low density reflects the porous nature of many commercial formulations designed for agricultural application.

The bulk density characteristics are influenced by particle size distribution and formulation additives, with commercial preparations designed to optimize handling and application properties while maintaining chemical stability [22].

Solubility Profile in Various Solvents

Triasulfuron exhibits variable solubility characteristics across different solvent systems, with solubility being significantly influenced by solution pH. In aqueous systems, the compound demonstrates pH-dependent solubility behavior [3]. At pH 5, water solubility is limited to 32 milligrams per liter, while at neutral pH 7, solubility increases substantially to 815 milligrams per liter [3]. Under alkaline conditions at pH 8.2, solubility reaches 13,500 milligrams per liter, demonstrating the compound's enhanced solubility in basic media [3].

The solubility profile in organic solvents shows considerable variation depending on solvent polarity and chemical characteristics. The following table presents solubility data for triasulfuron in various organic solvents at 25 degrees Celsius:

| Solvent | Solubility |

|---|---|

| Acetone | 14 grams per liter |

| Dichloromethane | 36 grams per liter |

| Ethyl acetate | 4.3 grams per liter |

| Ethanol | 420 milligrams per liter |

| n-Octanol | 130 milligrams per liter |

| n-Hexane | 0.04 milligrams per liter |

| Toluene | 300 milligrams per liter |

These solubility characteristics indicate that triasulfuron is most soluble in polar aprotic solvents like acetone and dichloromethane, while showing limited solubility in non-polar solvents such as n-hexane [3].

Spectroscopic Properties

Mass Spectrometry Characteristics

Mass spectrometry analysis of triasulfuron reveals characteristic fragmentation patterns that are useful for identification and quantification. The molecular ion peak appears at mass-to-charge ratio 401.8, corresponding to the molecular weight of the intact molecule [1]. The compound exhibits typical fragmentation patterns associated with sulfonylurea herbicides, including losses of specific functional groups during electron impact ionization [19].

High-resolution mass spectrometry provides precise mass measurements that enable accurate elemental composition determination. The exact mass of 401.056067 atomic mass units allows for confident identification of triasulfuron in complex matrices [2]. Liquid chromatography-mass spectrometry methods have been developed for trace analysis, with detection limits in the picogram range achievable using modern instrumentation [19].

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about triasulfuron through analysis of both proton and carbon-13 spectra. The complex molecular structure results in characteristic chemical shifts that reflect the electronic environment of individual atoms within the molecule [20]. The aromatic protons from the benzene ring system appear in the typical aromatic region, while the methyl and methylene protons exhibit chemical shifts consistent with their substitution patterns [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of aromatic carbons, aliphatic carbons, and the carbonyl carbon of the urea linkage. The triazine ring carbons exhibit characteristic chemical shifts that distinguish them from the benzene ring carbons, providing valuable structural confirmation [20].

Infrared Absorption Profile

Infrared spectroscopy of triasulfuron reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The sulfonylurea linkage produces distinctive absorption patterns in the fingerprint region, while the aromatic systems contribute to characteristic carbon-carbon stretching frequencies [20]. The presence of the urea carbonyl group results in a strong absorption band in the carbonyl stretching region [16].

The chloroethoxy substituent contributes to the overall infrared signature through carbon-halogen stretching vibrations and ether linkage characteristics. The triazine ring system exhibits characteristic aromatic carbon-nitrogen stretching frequencies that distinguish it from simple aromatic systems [16]. Ultraviolet spectroscopy analysis indicates maximum absorption at 230 nanometers, providing an additional spectroscopic identifier for analytical applications [17].

Color/Form

XLogP3

Density

LogP

log Kow = 1.1 (pH 5.0), -0.59 (pH 6.9), -1.8 (pH 9.0) at 25 °C

Melting Point

178.1 °C (decomposes)

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

9000-02-6

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: W. Meyer, W. Fory, European Patent Office patent 44808; eidem, United States of America patent 4514212 (1982, 1985 both to Ciba-Geigy)